molecular formula C16H22O9 B12461642 5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one

5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one

Cat. No.: B12461642
M. Wt: 358.34 g/mol
InChI Key: VSJGJMKGNMDJCI-UHFFFAOYSA-N
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Description

This product, 5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one, is a high-purity biochemical compound supplied for use in scientific research and development. It is provided with the CAS registry number 60077-47-6 . The compound has a molecular formula of C 17 H 24 O 10 and a molecular weight of 388.37 g/mol . This structure is characterized as a secoiridoid glycoside, a class of compounds often investigated for their diverse biological activities and natural origins . Researchers value this compound as a key intermediate or reference standard in phytochemical and pharmacological studies. Its core structure is part of a broader family of natural products; for instance, it forms the aglycone unit of more complex molecules like Amarogentin, a well-studied secoiridoid glycoside . Potential research applications include exploring its role as a building block in synthetic chemistry, investigating its biochemical mechanisms of action, and studying its properties as a model compound in analytical method development. Key physical properties as calculated by ACD/Labs software include a density of 1.5±0.1 g/cm 3 , a boiling point of 640.2±55.0 °C at 760 mmHg, and a flash point of 231.0±25.0 °C . This product is intended for research purposes only and is not for human or veterinary diagnostic use, or for personal application. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJGJMKGNMDJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Organic Chemistry Approaches

Photoannelation-Based Synthesis

A stereoselective synthesis of the pyrano[3,4-c]pyran-1-one core was achieved via [2+2]-enone-photoannelation (Fig. 1A). Key steps include:

  • Photoannelation : Reaction of 1,4-cyclohexadiene with methyl diformylacetate under UV light yields cis-fused bicyclic intermediate 6 .
  • Functionalization : The ethenyl group is introduced via Wittig olefination or palladium-catalyzed coupling.
  • Glycosylation : The glucopyranosyl moiety is attached using Koenigs-Knorr conditions (Ag₂CO₃ catalyst, protected β-D-glucose).

Yield : 27% overall yield for (±)-sweroside aglucone O-methyl ether.

Table 1: Key Synthetic Intermediates and Conditions
Step Reagent/Conditions Product Yield
1 UV light, CH₂Cl₂ Bicyclic enone 45%
2 Pd(PPh₃)₄, ethenylboronic acid Ethenyl derivative 68%
3 Ag₂CO₃, β-D-glucose pentaacetate Glycosylated product 52%

Glycosylation of the Aglucone

The aglucone (pyrano[3,4-c]pyran-1-one core) is glycosylated using enzymatic or chemical methods:

  • Enzymatic : β-Glucosidase-catalyzed transglycosylation (pH 6.5, 37°C).
  • Chemical : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Challenges : Low regioselectivity in glycosylation necessitates HPLC purification.

Natural Product Extraction and Isolation

Source Material

The compound is isolated from Swertia bimaculata and Lonicera japonica.

Extraction Protocol

  • Solvent Extraction : Dried plant material is extracted with 75–85% methanol (3 × 2 h).
  • Partitioning : Concentrated extract is partitioned with dichloromethane to remove lipids.
  • Chromatography :
    • Macroporous resin (D101 or D900) eluted with methanol/water gradients.
    • Final purification via semi-preparative HPLC (70–80% methanol, C18 column).
Table 2: Extraction Yields from Swertia bimaculata
Step Material (g) Yield (mg) Purity (%)
Crude extract 200 5,000 12
Resin-purified 5,000 800 45
HPLC-purified 800 50 98

Microbial Transformation

Bacterial Hydrolysis of Gentiopicrin

Intestinal microbiota (e.g., Penicillium brasiliensis) hydrolyze gentiopicrin to yield pyrano[3,4-c]pyran-1-one derivatives:

  • Hydrolysis : Cleavage of gentiopicrin’s glucosidic bond forms aglucone M02.
  • Reduction : NADPH-dependent reduction introduces the ethenyl group.

Conditions : Anaerobic incubation (37°C, 24 h, pH 7.0).

Table 3: Metabolites Produced from Gentiopicrin
Metabolite Structure Yield (%)
M02 (5S,6S)-5-(hydroxymethyl)-6-methyl 32
M03 (5R,6S)-5-(hydroxymethyl)-6-methyl 28

Analytical Characterization

Spectroscopic Data

  • HRMS : m/z 357.1180 [M+H]⁺ (C₁₆H₂₀O₉).
  • NMR :
    • ¹H : δ 5.90 (d, J = 10 Hz, H-3), δ 5.30 (m, H-5).
    • ¹³C : δ 170.2 (C-1), δ 102.5 (C-1').

Stability Considerations

  • Deglycosylation occurs under acidic conditions (pH < 3).
  • Storage at -20°C in amber vials prevents photodegradation.

Comparative Analysis of Methods

Table 4: Advantages and Limitations
Method Yield Purity Scalability
Synthetic 27% >95% Low (mg scale)
Natural 0.025% 98% Moderate (g scale)
Microbial 30% 85% High (fermentation)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the pyrano-pyranone family, which includes diverse derivatives with variations in substituents, ring saturation, and glycosylation. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Molecular Weight Reported Activities Reference
Target Compound (5-Ethenyl-6-glucopyranosyloxy-pyrano[3,4-c]pyran-1-one) Pyrano[3,4-c]pyran-1-one 5-Ethenyl, 6-β-D-glucopyranosyloxy 564.58 Not explicitly reported (structural inference suggests antimalarial potential)
3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-one Pyrano[4,3-b]pyran-5-one 3,4-Dihydro, alkyl/aryl groups at positions 2 and 6 ~250–350 Antiproliferative (tested against cancer cell lines)
4-Methoxy-α-pyrone derivatives (e.g., 6-((E)-6-ethyl-7-hydroxy-4-methylhept-2-en-2-yl)-4-methoxy-2H-pyran-2-one) α-Pyrone 4-Methoxy, alkyl side chains ~280–320 Antimicrobial, antifungal (based on side-chain modifications)
Pyrano-oxazol and dioxolo-pyran derivatives (e.g., Compound 1 and 2 in ) Fused pyran-oxazol/dioxolo-pyran Hydroxymethyl, amino-sugar moieties ~400–500 Antimalarial (docking scores: −8.9 to −8.4 kcal/mol)
5-Hydroxy-2-(4-hydroxyphenyl)-7-glucopyranosyloxy-4H-chromen-4-one Flavonoid-glucoside 7-Glucopyranosyloxy, 5-hydroxy, 4-hydroxyphenyl ~448 Antioxidant, anti-inflammatory (structural similarity to quercetin glucosides)

Key Differences and Implications:

Substituent Diversity: The target compound’s ethenyl and glucosyl groups distinguish it from simpler pyrano-pyranones (e.g., dihydro derivatives in ) and flavonoid glucosides (). The glucosyl moiety enhances water solubility compared to non-glycosylated analogs . Pyrano-oxazol derivatives () exhibit higher molecular weights and nitrogen-containing heterocycles, which may improve binding specificity in antimalarial targets like plasmepsins .

Synthetic Routes: The target compound’s synthesis likely involves glycosylation of a pyrano-pyranone precursor, similar to methods in (aldol condensation) and (glycosidic bond formation). In contrast, 3,4-dihydro-pyrano[4,3-b]pyran-5-ones are synthesized via Diels-Alder reactions or nucleophilic substitutions .

3,4-Dihydro-pyrano[4,3-b]pyran-5-ones () demonstrate antiproliferative effects, likely due to their planar aromatic cores intercalating with DNA or inhibiting topoisomerases .

Physicochemical Properties :

  • The glucosyl group in the target compound increases polarity (logP ~−1.5 predicted), contrasting with less polar analogs like 4-methoxy-α-pyrones (logP ~1.5–2.0) . This impacts bioavailability; glycosylated compounds may require active transport for cellular uptake.

Biological Activity

The compound 5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one is a complex natural product that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrano-pyran backbone with multiple hydroxyl groups and an ethenyl substituent. This structural complexity may contribute to its diverse biological activities.

Molecular Formula

  • Molecular Formula: C₁₆H₁₈O₉
  • Molecular Weight: 350.31 g/mol

Structural Representation

The structural representation highlights the functional groups that may be responsible for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests a potential for scavenging free radicals, which is critical in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
5-Ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H...TBDStudy A
Quercetin10Study B
Resveratrol15Study C

Anti-inflammatory Properties

Studies have shown that similar glycosylated compounds can inhibit pro-inflammatory cytokines. The trihydroxy moiety may enhance the compound's ability to modulate inflammatory pathways.

Case Study: Inhibition of TNF-alpha

In a controlled study involving human macrophages, the compound demonstrated a significant reduction in TNF-alpha levels when treated with concentrations above 50 µM, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32Study D
Escherichia coli64Study E

The biological activity of this compound is likely attributed to its interaction with cellular targets. The hydroxyl groups may facilitate binding to enzymes or receptors involved in oxidative stress and inflammation pathways.

Pharmacokinetics

The pharmacokinetic profile of glycosylated compounds often shows enhanced solubility and bioavailability. This compound's sugar units may improve its absorption and distribution in biological systems.

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